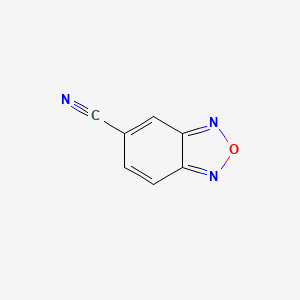

2,1,3-ベンゾオキサジアゾール-5-カルボニトリル

概要

説明

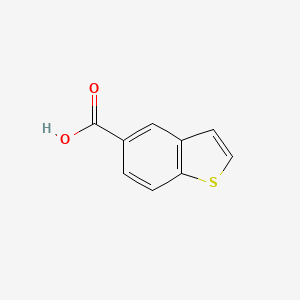

2,1,3-Benzoxadiazole-5-carbonitrile is a chemical compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds are characterized by a ring structure containing at least one atom other than carbon. The specific structure of 2,1,3-benzoxadiazole-5-carbonitrile includes a benzoxadiazole moiety and a nitrile group, which can serve as a versatile precursor for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives related to 2,1,3-benzoxadiazole-5-carbonitrile can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starts with p-phenylenediamine and proceeds through a series of reactions including the use of triethyl orthoalkylates and hydrazine monohydrate, followed by refluxing in triethyl orthoalkylates . Another example is the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide, which involves treating the cyanide with nitric oxide in basic methanol .

Molecular Structure Analysis

The molecular structure of compounds related to 2,1,3-benzoxadiazole-5-carbonitrile is confirmed through various spectroscopic methods. For example, the CN functional group in the synthesized triazenes is detected in both IR and 13C NMR spectra . X-ray analysis is also used to confirm the structure of certain derivatives . Theoretical calculations can be employed to understand the stability and tautomerism of the synthesized compounds, as seen in the study of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole .

Chemical Reactions Analysis

The chemical reactivity of 2,1,3-benzoxadiazole-5-carbonitrile derivatives includes a variety of reactions. For instance, the conversion of 4-anilinoquinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles involves oxidative and nonoxidative C-N couplings . Another example is the four-component condensation reaction used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-benzoxadiazole-5-carbonitrile derivatives are influenced by their molecular structure. These properties are crucial for their potential applications, such as antimicrobial agents . The stability of these compounds under acidic and basic conditions is also an important characteristic, as demonstrated by the acid/base stability of 3-oxo-1,2,3-oxadiazoles . Additionally, the fluorescence properties of certain derivatives, such as oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, have been studied for potential applications as fluorescent whitening agents .

科学的研究の応用

生化学における蛍光プローブ

2,1,3-ベンゾオキサジアゾール誘導体は、高い量子収率と安定性を持つことから蛍光プローブとして利用されます。 これらは、細胞内の生体分子の可視化と追跡を可能にすることにより、生物学的システムを研究するための強力なツールとして役立ちます .

重金属検出

この化合物は、蛍光誘導体化試薬として機能できるため、重金属の検出に役立ちます。 この用途は、環境モニタリングと汚染レベルの評価に不可欠です .

有機光発電

太陽エネルギー分野では、2,1,3-ベンゾオキサジアゾール-5-カルボニトリルは有機光発電セルの開発に用いられています。 その強い電子親和性と共平面性は、太陽電池における電子受容体材料に最適な候補となっています .

液晶技術

この化合物の構造的特性は、液晶の生成に役立ちます。 これらの材料は、モニタ、テレビ、その他の電子ディスプレイで使用されるディスプレイ技術に不可欠です .

オプトエレクトロニクスデバイス

そのオプトエレクトロニクス特性により、2,1,3-ベンゾオキサジアゾール-5-カルボニトリルは、有機発光ダイオード(OLED)や電界効果トランジスタ(FET)などのさまざまなデバイスに組み込まれています。 これは、デバイスのパフォーマンスと効率の向上に貢献します .

分析化学

蛍光性試薬として、アミノ酸の分析とタンパク質の標識に使用されます。 この用途は、酵素やその他のタンパク質の構造決定に重要です .

半導体合成

この化合物は、現代の有機半導体の合成に有望な候補です。 その強い電子親和性と良好な共平面性は、目的の電気的特性を持つ材料を作成する上で有利です .

分子センシング

2,1,3-ベンゾオキサジアゾール-5-カルボニトリルベースのセンサーは、生物学的物質や化学物質の検出など、さまざまな用途に開発されています。 これらのセンサーは、医療診断と環境モニタリングに不可欠です .

作用機序

Target of Action

The primary target of 2,1,3-Benzoxadiazole-5-carbonitrile is the Glutathione S-Transferases (GSTs) . GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification . They catalyze the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .

Mode of Action

2,1,3-Benzoxadiazole-5-carbonitrile interacts with GSTs in a unique way. It behaves like a suicide inhibitor for GSTs . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of 2,1,3-Benzoxadiazole-5-carbonitrile with GSTs affects the normal detoxification pathway. By inhibiting GSTs, this compound can potentially increase the susceptibility of cells to damage by harmful compounds .

Pharmacokinetics

Its molecular weight (14512 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of GSTs by 2,1,3-Benzoxadiazole-5-carbonitrile can lead to an increase in the intracellular concentration of harmful compounds, potentially leading to cell damage . This property makes it a potential candidate for anticancer drugs, as it could increase the susceptibility of cancer cells to chemotherapeutic agents .

Safety and Hazards

The safety information for 2,1,3-Benzoxadiazole-5-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

生化学分析

Biochemical Properties

2,1,3-Benzoxadiazole-5-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in detoxification processes, thereby enhancing the efficacy of anticancer drugs . Additionally, 2,1,3-Benzoxadiazole-5-carbonitrile has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2,1,3-Benzoxadiazole-5-carbonitrile on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,1,3-Benzoxadiazole-5-carbonitrile can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it has been shown to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 2,1,3-Benzoxadiazole-5-carbonitrile exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit detoxification enzymes, thereby enhancing the activity of anticancer drugs . Additionally, 2,1,3-Benzoxadiazole-5-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,1,3-Benzoxadiazole-5-carbonitrile can change over time. This compound is known for its stability under ambient conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to 2,1,3-Benzoxadiazole-5-carbonitrile can lead to changes in cellular responses, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of 2,1,3-Benzoxadiazole-5-carbonitrile vary with different dosages in animal models. At low doses, this compound can enhance the efficacy of therapeutic agents by inhibiting detoxification enzymes . At high doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2,1,3-Benzoxadiazole-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. For instance, this compound can inhibit enzymes involved in detoxification processes, thereby altering the metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2,1,3-Benzoxadiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . Studies have shown that 2,1,3-Benzoxadiazole-5-carbonitrile can be transported across cell membranes, affecting its distribution within tissues .

Subcellular Localization

2,1,3-Benzoxadiazole-5-carbonitrile exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding its subcellular localization is essential for elucidating its biochemical effects.

特性

IUPAC Name |

2,1,3-benzoxadiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXSXUKPAXKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370730 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54286-62-3 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)